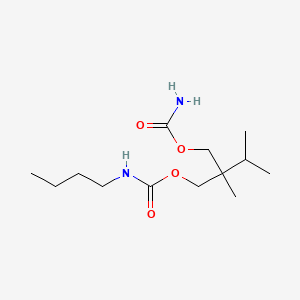
2-Isopropyl-2-methyl-1,3-propanediol butylcarbamate carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopropyl-2-methyl-1,3-propanediol butylcarbamate carbamate is a chemical compound with a complex structure. It is part of the carbamate family, which is known for its diverse applications in various fields, including medicine, agriculture, and industry. This compound is characterized by its unique molecular arrangement, which imparts specific chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-2-methyl-1,3-propanediol butylcarbamate carbamate typically involves multiple steps. The initial step often includes the preparation of 2-Isopropyl-2-methyl-1,3-propanediol, which is then reacted with butyl isocyanate to form the carbamate derivative. The reaction conditions usually require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The process involves the use of high-purity reagents and advanced purification techniques to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2-Isopropyl-2-methyl-1,3-propanediol butylcarbamate carbamate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction often involves nucleophiles such as halides or amines.
Common Reagents and Conditions
The reactions of this compound are usually carried out under controlled conditions to prevent side reactions. For example, oxidation reactions are performed at low temperatures to avoid over-oxidation, while reduction reactions are conducted in an inert atmosphere to prevent unwanted reactions with oxygen.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding ketones or aldehydes, while reduction typically produces alcohols or amines.
Applications De Recherche Scientifique
2-Isopropyl-2-methyl-1,3-propanediol butylcarbamate carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and coatings due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-Isopropyl-2-methyl-1,3-propanediol butylcarbamate carbamate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-2-propyl-1,3-propanediol: Known for its sedative and muscle relaxant effects.
Carisoprodol: A muscle relaxant that is metabolized into meprobamate.
Meprobamate: Used as an anxiolytic and sedative.
Uniqueness
2-Isopropyl-2-methyl-1,3-propanediol butylcarbamate carbamate stands out due to its specific molecular structure, which imparts unique chemical properties
Propriétés
Numéro CAS |
25384-99-0 |
|---|---|
Formule moléculaire |
C13H26N2O4 |
Poids moléculaire |
274.36 g/mol |
Nom IUPAC |
[2-(carbamoyloxymethyl)-2,3-dimethylbutyl] N-butylcarbamate |
InChI |
InChI=1S/C13H26N2O4/c1-5-6-7-15-12(17)19-9-13(4,10(2)3)8-18-11(14)16/h10H,5-9H2,1-4H3,(H2,14,16)(H,15,17) |
Clé InChI |
TWFMXSDQDOHDBM-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(=O)OCC(C)(COC(=O)N)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


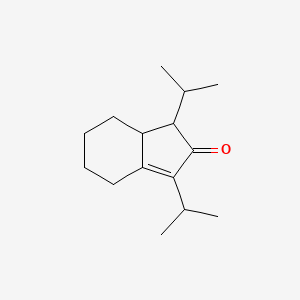
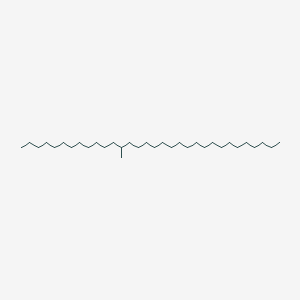

![N-[(Z)-(3,4-dichlorophenyl)methylideneamino]-5-nitropyridin-2-amine](/img/structure/B14687513.png)
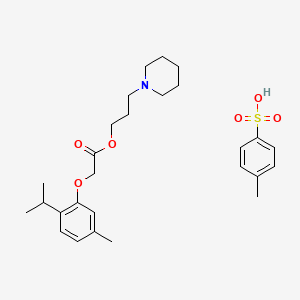

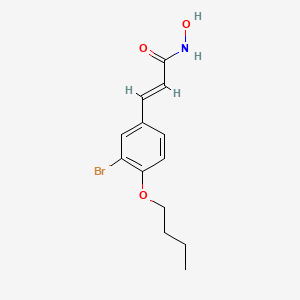

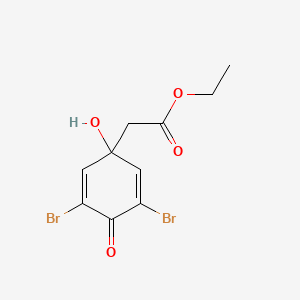
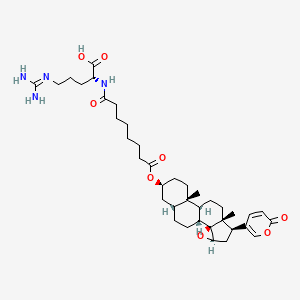

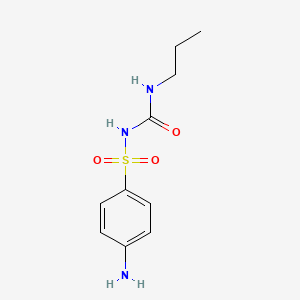
![Spiro[bicyclo[4.2.1]nonane-9,2'-[1,3]dithiolane]](/img/structure/B14687548.png)

